molecular formula C5H8O2 B192634 gamma-Valerolactone CAS No. 108-29-2

gamma-Valerolactone

Cat. No. B192634
CAS RN: 108-29-2
M. Wt: 100.12 g/mol
InChI Key: GAEKPEKOJKCEMS-UHFFFAOYSA-N
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Description

Gamma-Valerolactone (GVL) is an organic compound with the formula C5H8O2. It is a colorless liquid and one of the more common lactones . GVL is found naturally in fruits and is often used as a fuel additive and food ingredient . It is prominently employed in the production of both energy and carbon-based products . It is also found in various foods such as barley, beef, beer, Swiss cheese, coffee, cocoa, mango, milk, mushroom, peach, pork, tea, soy, and tomato .


Synthesis Analysis

GVL is produced from levulinic acid, which is obtained from hexoses. In a typical process, cellulosic biomasses, such as corn stover, sawgrass, or wood, are hydrolyzed into glucose and other sugars using acid catalysts. The resulting glucose can then be dehydrated via hydroxymethylfurfural to yield formic acid and levulinic acid, which cyclizes to intermediate unsaturated ring compounds, which can then be hydrogenated to gamma-valerolactone . GVL can be synthesized from bio-based levulinic acid (LA) and is highly selectively produced on a series of robust Pd-nanoparticle catalysts .


Molecular Structure Analysis

The molecular formula of GVL is C5H8O2. It has an average mass of 100.116 Da and a monoisotopic mass of 100.052429 Da .


Chemical Reactions Analysis

GVL can be converted into 2-Methyltetrahydrofuran (2-MTHF), a biofuel compound and a green solvent, through hydrogenation . It can also be converted from biomass-derived levulinic acid .


Physical And Chemical Properties Analysis

GVL is a colorless liquid with a density of 1.0546 g/mL at 20 °C. It has a melting point of -31 °C and a boiling point of 205 °C . It is soluble in water . GVL is renewable, easy and safe to store and move globally in large quantities, has low melting, high boiling, and open cup flash points, a definitive but acceptable smell for easy recognition of leaks and spills, and is miscible with water, assisting biodegradation .

Scientific Research Applications

Environmentally Friendly Synthesis

Gamma-valerolactone is recognized for its potential in environmentally friendly synthesis. It can be produced from nonedible vegetable biomass through catalytic methods, offering an eco-friendly alternative to traditional chemical synthesis. Recent advancements focus on catalyst design for one-pot reaction sequences that are energy-efficient and combine both metal and acid sites. This approach spans from homogeneous to heterogeneous catalysts, highlighting the importance of continuous flow applications in green chemistry (Liguori, Moreno-Marrodán, & Barbaro, 2015).

Catalytic Reactions for Fuels and Chemicals

GVL, derived from renewable lignocellulosic biomass, is a promising platform for sustainable fuel and chemical production. It is used in catalytic processes to produce value-added chemicals and fuel additives. Research in this area includes developments in the efficient production of GVL from biomass, exploring various homogeneous and heterogeneous catalysts, and examining the challenges and potential improvements in this field (Yan, Yang, Chai, & Lu, 2015).

Boiling Point Measurement and Separation Technologies

The measurement of the boiling point of GVL mixtures, particularly GVL/water and GVL/ethanol, is fundamental for vapor-liquid equilibrium studies in green technology applications. This research aids in the development of separation technologies within chemical processes, which is crucial for efficient chemical production and biofuel applications (Trindade-Junior, Corazza, Silva, & Guirardello, 2019).

Catalyst Development for Conversion Processes

The development of heterogeneous catalysts for converting levulinic acid to GVL is a significant area of research. These catalysts play a crucial role in producing fuels and chemicals based on renewable feedstocks. The research emphasizes noble and base metal catalysts, transfer hydrogenation, and the use of supercritical CO₂ as a reaction medium, addressing both achievements and challenges in this domain (Wright & Palkovits, 2012).

Use as a Biomass-Derived Medium for Chemical Reactions

GVL is explored as an alternative, biomass-derived medium for chemical reactions like the Sonogashira reaction. Its use as a non-toxic, biodegradable solvent represents a step towards higher sustainability in chemical processes, offering excellent chemical efficiency and environmentally friendly alternatives to traditional solvents (Strappaveccia et al., 2015).

Hydrogenation Processes for Biomass Conversion

Research also focuses on the hydrogenation of biomass-derived compounds into GVL, using catalysts like activated carbon supported bimetallic Ni and Fe. This process is critical for the sustainable production of fuels and carbon-based chemicals from biomass (Li et al., 2017).

Synthesis from Carbohydrates and Applications

The synthesis of GVL from carbohydrates and lignocellulosic biomass is another key application. This research discusses the use of GVL as a reaction solvent, fuel additive, and precursor for jet fuel and polymer monomers production, emphasizing the need for environmentally friendly and cost-effective production processes (Zhang, 2016).

Catalyst Development for Cellulose Conversion

GVL is vital in converting cellulose into valuable chemicals, such as fuels and fine chemicals. Research in this area includes developing heterogeneous catalysts for the conversion of levulinic acid to GVL, which is obtained from cellulose by acid hydrolysis. The emphasis is on systems based on noble and non-noble metal catalysts and hydrogenation through hydrogen transfer (Okhlopkova & Ismagilov, 2021).

Safety And Hazards

GVL is combustible . It may be harmful by inhalation, ingestion, or skin absorption. It is an irritant of the skin, eyes, mucous membranes, and upper respiratory tract . When heated to decomposition, it emits acrid smoke and fumes of carbon monoxide and carbon dioxide .

Future Directions

GVL has been identified as a potential green solvent. Because of its herbal odor, it is used in the perfume and flavor industries . It is of interest as a green solvent in the manufacture of certain polymers or pharmaceuticals, as a cleaning agent in various paint and coating formulations, as well as a solubilizer in cosmetics, pharmaceuticals, or agrochemicals . With a very significant drop of its price, because of an intended large-scale production in Europe, GVL is expected to boost in applications .

properties

IUPAC Name

5-methyloxolan-2-one
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InChI

InChI=1S/C5H8O2/c1-4-2-3-5(6)7-4/h4H,2-3H2,1H3
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InChI Key

GAEKPEKOJKCEMS-UHFFFAOYSA-N
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Canonical SMILES

CC1CCC(=O)O1
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Molecular Formula

C5H8O2
Record name GAMMA-VALEROLACTONE
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Related CAS

219630-19-0
Record name 2(3H)-Furanone, dihydro-5-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID0047618
Record name 4-Pentanolide
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Molecular Weight

100.12 g/mol
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Physical Description

Gamma-valerolactone is a clear, colorless, mobile liquid. pH (anhydrous): 7.0. pH (10% solution in distilled water): 4.2. (NTP, 1992), Colorless liquid; [CAMEO], Liquid, colourless to slightly yellow liquid with a warm, sweet, herbaceous odour
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Boiling Point

405 to 406 °F at 760 mmHg (NTP, 1992), 207.00 to 208.00 °C. @ 760.00 mm Hg
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Flash Point

178 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), miscible with alcohol, most fixed oils and water
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Density

1.057 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.047-1.054
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Vapor Density

3.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

0.5 mmHg at 84 °F ; 3.5 mmHg at 124 °F; 11.5 mmHg at 163 °F (NTP, 1992)
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Product Name

gamma-Valerolactone

CAS RN

108-29-2, 57129-69-8
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Melting Point

-24 °F (NTP, 1992), -31 °C
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Synthesis routes and methods I

Procedure details

coli MBX769 carrying the plasmid pFS16 (FIG. 2), which permitted the expression of the Clostridium kluyveri 4-hydroxybutyryl-CoA transferase, was precultured at 37° C. in 100 mL of LB medium containing 100 μg/mL sodium ampicillin in a 250-mL Erlenmeyer flask with shaking at 200 rpm. The cells were centrifuged at 5000 g for 10 minutes to remove them from the LB medium after 16 hours, and they were resuspended in 100 mL of a medium containing, per liter: 4.1 or 12.4 g sodium 4-hydroxyvalerate (4HV); 5 g/L sodium 4-hydroxybutyrate (4HB); 2 g glucose; 2.5 g LB broth powder (Difco; Detroit, Mich.); 50 mmol potassium phosphate, pH7; 100 μg/mL sodium ampicillin; and 0.1 mmol isopropyl-β-D-thiogalactopyranoside (IPTG). The sodium 4-hydroxyvalerate was obtained by saponification of γ-valerolactone in a solution of sodium hydroxide. The cells were incubated in this medium for 3 days with shaking at 200 rpm at 32° C. in the same flask in which they had been precultured. When 4.1 g/L sodium 4-hydroxyvalerate was present initially, the cells accumulated a polymer to 52.6% of the dry cell weight that consisted of 63.4% 3HB units and 36.6% 4HB units but no 4HV units.
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Synthesis routes and methods II

Procedure details

15.1 g of the catalyst prepared in EXAMPLE 1 was packed in a stainless steel reactor (2.5 cm×12 cm) provided with a thermocouple imbedded in the catalyst bed. The catalyst was heated at 290° C. A gaseous mixture consisting of, by volume, 72.4% propylene, 25.1% glacial acetic acid and 2.5% oxygen was passed through the heated catalyst at a pressure of 110 psig and a contact time of three seconds. The reactor effluent was passed through three traps connected in series; one cooled with ice water and two traps held at dry-ice temperature. The liquid condensates were combined and analyzed for esters and free acetic acid (by alkaline titration and gas chromatography). The vent gases were analyzed by gas chromatography for propylene, oxygen and carbon oxides. The analyses showed that allyl acetate was produced along with small amounts of 1,2-diacetoxypropane, γ-valerolactone and isopropyl acetate.
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Synthesis routes and methods III

Procedure details

Direct production of MTHF from levulinic acid is not reported in the literature except as a minor byproduct [4]. Copper-chromium oxide was used to catalyze the hydrogenation in a two stage manner at 245° C. and 300° C. and required about 80 minutes. The reaction yielded 11% gamma-valerolactone and 44% 1,4-pentanediol with a 22% yield of a water byproduct with the "odor of a alpha-methyl tetrahydrofuran", but no quantitative analysis of the water byproduct was reported, (estimated 4.5 mol % yield of MTHF in the water byproduct).
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44%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
gamma-Valerolactone
Reactant of Route 2
gamma-Valerolactone
Reactant of Route 3
gamma-Valerolactone
Reactant of Route 4
Reactant of Route 4
gamma-Valerolactone
Reactant of Route 5
gamma-Valerolactone
Reactant of Route 6
gamma-Valerolactone

Citations

For This Compound
4,380
Citations
DM Alonso, SG Wettstein, JA Dumesic - Green Chemistry, 2013 - pubs.rsc.org
Lignocellulosic biomass typically contains more than 50 wt% sugars that can be upgraded to valuable platform molecules, such as levulinic acid (LA) and gamma-valerolactone (GVL). …
Number of citations: 062 pubs.rsc.org
K Yan, Y Yang, J Chai, Y Lu - Applied Catalysis B: Environmental, 2015 - Elsevier
Gamma-valerolactone (GVL), which is accessible from renewable lignocellulosic biomass, has been identified as one of the most promising platforms for the sustainable production of …
Number of citations: 404 www.sciencedirect.com
D Fegyverneki, L Orha, G Láng, IT Horváth - Tetrahedron, 2010 - Elsevier
… We have recently demonstrated that gamma-valerolactone (GVL) can be considered as a sustainable liquid for the production of chemicals and energy. The physical and chemical …
Number of citations: 216 www.sciencedirect.com
F Kerkel, M Markiewicz, S Stolte, E Müller, W Kunz - Green Chemistry, 2021 - pubs.rsc.org
Since many decades, gamma-valerolactone (GVL) is known to be an excellent solvent, which, today, can be made of sustainable materials. Although numerous publications praise it as …
Number of citations: 74 pubs.rsc.org
CYY Wong, AWT Choi, MY Lui, B Fridrich… - Structural Chemistry, 2017 - Springer
Dry gamma-valerolactone (GVL) is stable for several weeks at 150 C and its thermal decomposition only proceeds in the presence of appropriate catalysts. Since GVL does not react …
Number of citations: 67 link.springer.com
S Dutta, KM Iris, DCW Tsang, YH Ng, YS Ok… - Chemical Engineering …, 2019 - Elsevier
The distinct physicochemical properties and renewable origin of gamma-valerolactone (GVL) have provided opportunities for diversifying its applications, particularly as a green solvent, …
Number of citations: 277 www.sciencedirect.com
V Fábos, MY Lui, YF Mui, YY Wong… - ACS Sustainable …, 2015 - ACS Publications
… We have suggested that gamma-valerolactone (GVL) can be considered as a sustainable liquid because it is renewable and has environmentally friendly physical and chemical …
Number of citations: 57 pubs.acs.org
SG Wettstein, DM Alonso, Y Chong… - Energy & Environmental …, 2012 - pubs.rsc.org
Cellulose deconstruction at 428 K was studied in biphasic reaction systems consisting of GVL and aqueous solutions containing HCl (0.1–1.25 M) and a solute, such as salt or sugar. …
Number of citations: 364 pubs.rsc.org
DM Alonso, JMR Gallo, MA Mellmer… - Catalysis Science & …, 2013 - pubs.rsc.org
Cellulose was converted with high yield (69%) to levulinic acid (LA) using Amberlyst 70 as the catalyst and using a solution of 90 wt% gamma-valerolactone (GVL) and 10 wt% water as …
Number of citations: 244 pubs.rsc.org
R De Bruycker, HH Carstensen, JM Simmie… - Proceedings of the …, 2015 - Elsevier
… The thermal decomposition of gamma-valerolactone (GVL) diluted 1:10 mol/mol in nitrogen … allows formation of radicals that further convert gamma-valerolactone or 4-pentenoic acid. …
Number of citations: 22 www.sciencedirect.com

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